

# Application Notes and Protocols: USP30 Activity-Based Probe Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | USP30-I-1 |           |
| Cat. No.:            | B15583890 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme (DUB) anchored to the outer mitochondrial membrane, where it plays a critical role in regulating mitochondrial homeostasis.[1][2] By counteracting the ubiquitination of mitochondrial proteins, USP30 acts as a key negative regulator of mitophagy, the selective autophagy of damaged mitochondria.[2] Its involvement in pathways such as PINK1/Parkin-mediated mitophagy, apoptosis, and AKT/mTOR signaling has implicated USP30 in the pathophysiology of neurodegenerative diseases like Parkinson's, as well as in cancer.[2][3][4][5][6] This has made USP30 a compelling therapeutic target for the development of small molecule inhibitors.[7]

Activity-based probes (ABPs) are powerful chemical tools for studying enzyme activity directly in a complex biological system.[8] These probes typically consist of a recognition element (e.g., ubiquitin), a reactive group (or "warhead") that covalently modifies the active site of the enzyme, and a reporter tag (e.g., biotin, fluorophore) for detection.[9][10] For DUBs like USP30, ubiquitin-based ABPs (Ub-ABPs) are invaluable for profiling DUB activity, screening for inhibitors, and confirming target engagement in cellular contexts.[8][11]

These application notes provide detailed protocols for utilizing activity-based probes to measure the potency and cellular target engagement of USP30 inhibitors, with a specific focus on characterizing compounds like **USP30-I-1**, a selective and covalent inhibitor of USP30.[12] [13]



## **Signaling Pathways Involving USP30**

USP30 is a central regulator in several key cellular signaling pathways. Its primary role is to antagonize ubiquitination, thereby modulating downstream events.

## PINK1/Parkin-Mediated Mitophagy

Under normal conditions, USP30 removes ubiquitin chains from mitochondrial outer membrane proteins, acting as a brake on mitophagy.[2] Upon mitochondrial damage and depolarization, the kinase PINK1 accumulates and phosphorylates ubiquitin and the E3 ligase Parkin.[14] This activates Parkin, leading to the polyubiquitination of mitochondrial proteins, which signals for the damaged organelle's engulfment by an autophagosome.[14] USP30 counteracts this process by cleaving these ubiquitin chains, thus inhibiting mitochondrial clearance.[2][14] Inhibition of USP30 is therefore a therapeutic strategy to enhance the clearance of dysfunctional mitochondria.[14]





Click to download full resolution via product page

Caption: USP30 negatively regulates PINK1/Parkin-mediated mitophagy.

## **AKT/mTOR Signaling and Apoptosis**

USP30 also influences cell survival and apoptosis through its interaction with the AKT/mTOR pathway.[2][5] Under mitochondrial stress, Parkin can inhibit AKT/mTOR signaling, which promotes apoptosis.[5][6] USP30 counteracts Parkin's activity, thereby sustaining the prosurvival AKT/mTOR signaling and inhibiting apoptosis.[5][6] Consequently, pharmacological inhibition of USP30 can reduce AKT levels and promote apoptosis, a strategy that may be synergistic with AKT/mTOR inhibitors in cancer therapy.[5]



Click to download full resolution via product page

Caption: USP30 modulates the AKT/mTOR pathway to regulate apoptosis.

## Data Presentation: Potency of USP30 Inhibitors and Probes



The efficacy of various small molecules against USP30 has been determined using biochemical and cellular assays.

| Compound/<br>Probe | Туре                     | Assay Type                   | IC50 (nM)     | Cell Line /<br>System   | Reference |
|--------------------|--------------------------|------------------------------|---------------|-------------------------|-----------|
| USP30-I-1          | Inhibitor                | Ub-Rho110<br>Cleavage        | ~4 (in vitro) | Recombinant<br>USP30    | [12]      |
| USP30-I-1          | Inhibitor                | Target<br>Engagement         | 94            | Neuroblasto<br>ma Cells | [13]      |
| USP30Inh-1         | Inhibitor                | Ub-Rho110<br>Cleavage        | 15 - 30       | Recombinant<br>USP30    | [15][16]  |
| USP30Inh-2         | Inhibitor                | Ub-Rho110<br>Cleavage        | 15 - 30       | Recombinant<br>USP30    | [15][16]  |
| USP30Inh-3         | Inhibitor                | Ub-Rho110<br>Cleavage        | 15 - 30       | Recombinant<br>USP30    | [15][16]  |
| Compound<br>39     | Inhibitor                | Enzyme<br>Activity           | ~20           | Recombinant<br>USP30    | [3][16]   |
| IMP-2587           | Activity-<br>Based Probe | Fluorescence<br>Polarization | 12.6          | Recombinant<br>USP30    | [17]      |
| IMP-2586           | Activity-<br>Based Probe | Fluorescence<br>Polarization | 18.3          | Recombinant<br>USP30    | [17]      |

## **Experimental Protocols**

# Protocol 1: In Vitro USP30 Inhibition Assay using a Fluorogenic Substrate

This protocol determines the potency (IC<sub>50</sub>) of a test compound (e.g., **USP30-I-1**) by measuring its ability to inhibit the cleavage of a fluorogenic ubiquitin substrate by recombinant USP30.

#### Materials:

Recombinant human USP30 (rhUSP30) (e.g., Boston Biochem)



- Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate
- Test inhibitor (e.g., USP30-I-1) dissolved in 100% DMSO
- Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.1 mg/mL BSA, 0.05%
  Tween-20
- Black, low-binding 384-well plates (e.g., Greiner)
- Acoustic liquid handler (e.g., ECHO 550) for compound dispensing
- Plate reader capable of fluorescence detection

#### Procedure:

- Compound Plating: Using an acoustic liquid handler, dispense a serial dilution of the test inhibitor in 100% DMSO into the 384-well plate. Typically, an 11-point dilution series is prepared. The final top concentration in the assay is often 10-25 μM.
- Enzyme Preparation: Prepare a 2x concentrated solution of rhUSP30 (e.g., 10 nM) in cold Assay Buffer.
- Enzyme Addition & Pre-incubation: Add the rhUSP30 solution to the compound-containing wells. The final enzyme concentration will be 1x (e.g., 5 nM).[17] Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12][17]
- Substrate Addition: Prepare a 2x concentrated solution of Ub-Rho110 (e.g., 200 nM) in Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction. The final substrate concentration will be 1x (e.g., 100 nM).[15]
- Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a plate reader (Excitation/Emission ~485/535 nm for Rhodamine 110). Read kinetically for 30-60 minutes.
- Data Analysis:
  - Calculate the initial reaction velocity (rate of fluorescence increase) for each well.



- Normalize the data, setting the velocity of the DMSO-only control (no inhibitor) as 100% activity and a control with no enzyme as 0% activity.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC<sub>50</sub> value.



Click to download full resolution via product page

Caption: Workflow for in vitro determination of inhibitor potency.

# Protocol 2: Cellular Target Engagement using a Competition Activity-Based Probe Assay

## Methodological & Application



This protocol assesses whether an inhibitor can bind to endogenous USP30 within intact cells. It relies on the inhibitor competing with a tagged Ub-ABP (e.g., Biotin-Ahx-Ub-propargylamide) for binding to the active site of USP30.[15]

#### Materials:

- SH-SY5Y cells (or other suitable cell line)
- Test inhibitor (e.g., USP30-I-1)
- Activity-Based Probe: Biotin-Ahx-Ub-propargylamide (Ub-PA)
- Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors.
- Primary antibody against USP30
- Secondary antibody (HRP-conjugated)
- SDS-PAGE and Western blotting equipment

#### Procedure:

- Cell Treatment: Plate SH-SY5Y cells and grow to  $\sim$ 80-90% confluency. Treat the cells with a concentration range of the test inhibitor (e.g., 0.01 to 10  $\mu$ M) or DMSO vehicle control for 2-24 hours.
- Cell Lysis: Wash cells three times with ice-cold PBS. Lyse the cells directly on the plate with ice-cold Lysis Buffer. Scrape the cells, collect the lysate, and clarify by centrifugation (e.g., 18,000 x g for 10 min at 4°C).[18]
- ABP Labeling: Determine the total protein concentration of the lysates. To a fixed amount of protein lysate (e.g., 100 μg), add the Ub-PA probe to a final concentration of 1-2.5 μΜ.[15]
  [18]
- Incubation: Incubate the lysate-probe mixture for 1 hour at room temperature with gentle agitation.[15][18] The Ub-PA probe will covalently bind to the active site cysteine of available (uninhibited) DUBs, including USP30.

### Methodological & Application





- Sample Preparation: Stop the reaction by adding 4x Laemmli sample buffer containing a reducing agent (e.g., BME or DTT) and heat at 95°C for 5-10 minutes.
- Western Blot Analysis:
  - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
  - Probe the membrane with a primary antibody specific for USP30.
  - Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescence substrate.
- Data Analysis:
  - Binding of the ~8 kDa Ub-PA probe causes a visible upward molecular weight shift of the USP30 band on the Western blot.[15][18]
  - In samples pre-treated with an effective inhibitor, the inhibitor will occupy the active site, preventing the Ub-PA probe from binding. This results in a reduction or absence of the shifted USP30 band.
  - Quantify the intensity of the shifted band relative to the un-shifted band across the inhibitor concentrations to determine the degree of target engagement.





Click to download full resolution via product page

Caption: Workflow for cellular target engagement using a competition ABP assay.

### Conclusion

The protocols and data presented here provide a framework for the robust characterization of USP30 inhibitors using activity-based probes. The in vitro biochemical assay is essential for determining intrinsic potency, while the cellular target engagement assay confirms that the compound can access and bind to its intended target in a physiological context. These methods are critical for the preclinical evaluation of therapeutic candidates like **USP30-I-1** and for advancing our understanding of USP30 biology in health and disease.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Spotlight on USP30: structure, function, disease and target inhibition [frontiersin.org]
- 3. USP30: Structure, Emerging Physiological Role, and Target Inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mitochondrial Deubiquitinase USP30 Regulates AKT/mTOR Signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are USP30 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Activity-based probes for the ubiquitin conjugation—deconjugation machinery: new chemistries, new tools, and new insights PMC [pmc.ncbi.nlm.nih.gov]
- 9. ubiqbio.com [ubiqbio.com]
- 10. Activity-Based Ubiquitin Probes for Investigation of Deubiquitinases PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. USP30 inhibition induces mitophagy and reduces oxidative stress in parkin-deficient human neurons PMC [pmc.ncbi.nlm.nih.gov]
- 15. Investigation of USP30 inhibition to enhance Parkin-mediated mitophagy: tools and approaches PMC [pmc.ncbi.nlm.nih.gov]



- 16. Frontiers | USP30: Structure, Emerging Physiological Role, and Target Inhibition [frontiersin.org]
- 17. Discovery of potent and selective activity-based probes (ABPs) for the deubiquitinating enzyme USP30 PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: USP30 Activity-Based Probe Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583890#usp30-i-1-activity-based-probe-assay]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com